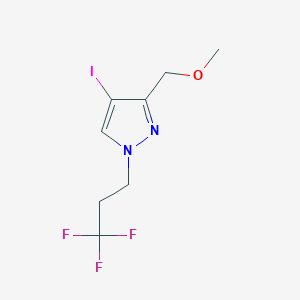

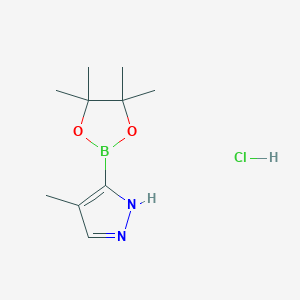

![molecular formula C9H14ClN3O2 B2924772 3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid;hydrochloride CAS No. 2413899-05-3](/img/structure/B2924772.png)

3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid;hydrochloride” is a chemical compound with the CAS Number: 791777-96-3 . It has a molecular weight of 152.2 . It is shipped at room temperature and is in liquid form .

Synthesis Analysis

The synthesis of this compound involves several steps. The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents . The approaches were used to create a small library of the triazolopyrazines with a variety of substituents in position 3 . The potential of further synthetic application of the library members for medicinally oriented synthesis was shown .Molecular Structure Analysis

The IUPAC name of the compound is 3-ethyl-5,6,7,8-tetrahydro [1,2,4]triazolo [4,3-a]pyrazine . The Inchi Code is 1S/C7H12N4/c1-2-6-9-10-7-5-8-3-4-11(6)7/h8H,2-5H2,1H3 . The InChI key is KYAGGLONXREQED-UHFFFAOYSA-N .Chemical Reactions Analysis

The compound is part of a class of compounds known as piperazine-fused triazoles . These compounds are synthesized through a series of reactions involving commercially available reagents .Physical And Chemical Properties Analysis

The compound has a boiling point of 345.2±52.0 °C . It is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen

Synthetic Pathways and Chemical Reactions The compound and its derivatives are subjects of synthesis and chemical reaction studies, demonstrating their potential as precursors in the synthesis of various heterocyclic compounds. For instance, the cyclisation reactions of azolylhydrazones derived from ethyl cyanoacetate and malononitrile to form azolo[5,1-c][1,2,4]triazines highlight a method of forming complex structures from simpler precursors, which could be useful in pharmaceutical chemistry and material sciences (Gray et al., 1976).

Potential Antimicrobial Activity Research into the antimicrobial properties of novel synthesized compounds indicates the importance of exploring the biological activities of triazolopyridine derivatives. The synthesis and characterization of new pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines, followed by an evaluation of their antimicrobial activity, showcase the potential medical applications of these compounds (El‐Kazak & Ibrahim, 2013).

Advanced Heterocyclic Compound Synthesis Further investigations into the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives and their reactions expand the chemical repertoire available for drug development and other applications, highlighting the versatility of triazolopyridine derivatives in synthesizing a wide range of heterocyclic compounds (Mohamed, 2021).

Molecular Docking and Biological Screening Some studies focus on the molecular docking and in vitro screening of newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives. These studies are crucial for understanding the interaction of these compounds with biological targets, which is a fundamental step in drug discovery and development (Flefel et al., 2018).

Exploration of Chemical Properties Research also delves into the chemical properties and reactions of triazolopyridine derivatives, such as the ring-chain isomerism observed in ethyl 7-polyfluoroalkyl-7-hydroxy-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylates. These studies provide insights into the behavior of these compounds under different conditions, which is valuable for the development of new chemical entities with desired properties (Pryadeina et al., 2008).

Safety and Hazards

Zukünftige Richtungen

The compound and its derivatives have potential for further synthetic application for medicinally oriented synthesis . The development of the piperazine-fused triazoles presents both challenges and opportunities . An approach based on creating compound collections containing “privileged scaffolds” may eliminate a number of problems featured by commercial compound libraries .

Eigenschaften

IUPAC Name |

3-ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2.ClH/c1-2-7-10-11-8-6(9(13)14)4-3-5-12(7)8;/h6H,2-5H2,1H3,(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JABJEHVGWUFCRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C2N1CCCC2C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-methylphenyl)sulfanyl]-5-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B2924689.png)

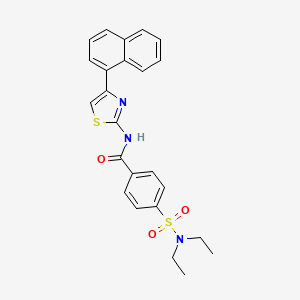

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2924692.png)

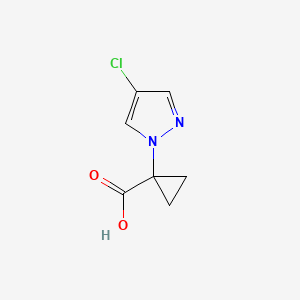

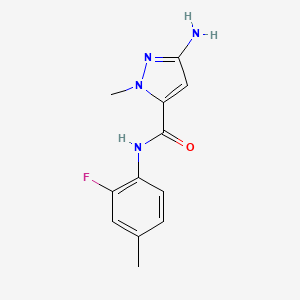

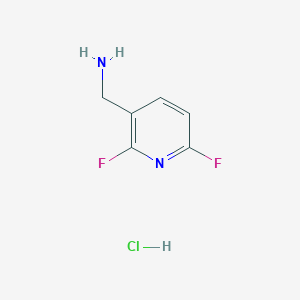

![N-[(5-Cyclopropyl-2-fluorophenyl)methyl]prop-2-enamide](/img/structure/B2924693.png)

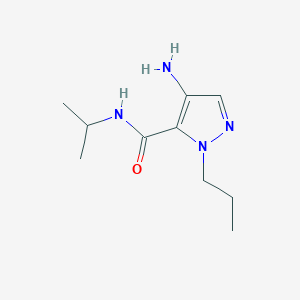

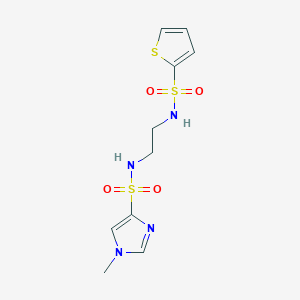

![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2924699.png)

![7-methoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzofuran-2-carboxamide](/img/structure/B2924710.png)

![4-[Benzyl(methylsulfonyl)amino]benzoic acid](/img/structure/B2924711.png)